molecular formula C16H14ClNO5 B15256563 2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid

2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid

Cat. No.: B15256563
M. Wt: 335.74 g/mol
InChI Key: TZQSMHASSDXTLR-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, a chloro substituent, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 4-chloro-3-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Protection: The amino group is then protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Coupling: The protected amino compound is then coupled with a suitable reagent to introduce the desired substituents.

    Deprotection: Finally, the Cbz group is removed to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro substituent can be reduced to a hydrogen atom, yielding a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-chloro-5-methoxybenzoic acid, while substitution of the chloro group can produce various substituted benzoic acid derivatives.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain enzymes or receptors. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-chloro-2-methoxybenzoic acid: This compound shares similar structural features but lacks the benzyloxycarbonyl group.

    2-Amino-5-methoxybenzoic acid: Similar structure but without the chloro substituent.

    4-Chloro-3-methoxybenzoic acid: Lacks the amino and benzyloxycarbonyl groups.

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional chemical versatility and potential for selective interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H14ClNO5

Molecular Weight

335.74 g/mol

IUPAC Name

4-chloro-5-methoxy-2-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C16H14ClNO5/c1-22-14-7-11(15(19)20)13(8-12(14)17)18-16(21)23-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,21)(H,19,20)

InChI Key

TZQSMHASSDXTLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2)Cl

Origin of Product

United States

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